molecular formula C15H19N2OS+ B12575605 Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- CAS No. 628687-46-7

Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-

Cat. No.: B12575605
CAS No.: 628687-46-7
M. Wt: 275.4 g/mol
InChI Key: WQLSSFPUILJGFD-UHFFFAOYSA-N
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Description

Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of thiazolium compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- is unique due to the presence of the diethylamino group, which can enhance its biological activity and solubility. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

628687-46-7

Molecular Formula

C15H19N2OS+

Molecular Weight

275.4 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]-2-(1,3-thiazol-3-ium-3-yl)ethanone

InChI

InChI=1S/C15H19N2OS/c1-3-17(4-2)14-7-5-13(6-8-14)15(18)11-16-9-10-19-12-16/h5-10,12H,3-4,11H2,1-2H3/q+1

InChI Key

WQLSSFPUILJGFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2

Origin of Product

United States

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